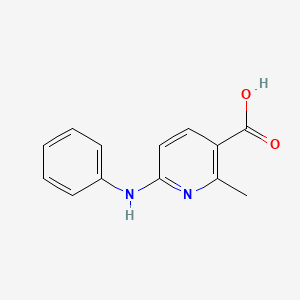
2-Methyl-6-(phenylamino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(phenylamino)nicotinic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-6-(phenylamino)nicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinic acid with aniline under reducing conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction proceeds as follows:
2-Methyl-6-nitronicotinic acid+AnilineH2,Pd2-Methyl-6-(phenylamino)nicotinic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-methyl-6-nitronicotinic acid and aniline, are fed into the reactor along with hydrogen gas. The reaction mixture is then passed through a palladium catalyst bed, and the product is collected and purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(phenylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group in the precursor can be reduced to form the phenylamino group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-6-(phenylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of nicotinic acid derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(phenylamino)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The compound binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(3-trifluoromethyl-phenylamino)nicotinic acid: A derivative with a trifluoromethyl group on the phenyl ring.
2-Methyl-6-(3-chloro-phenylamino)nicotinic acid: A derivative with a chloro group on the phenyl ring.
Uniqueness
2-Methyl-6-(phenylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group at the 6-position of the pyridine ring differentiates it from other nicotinic acid derivatives and influences its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
6-anilino-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(13(16)17)7-8-12(14-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
QLKAQEDRWMUDMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)NC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
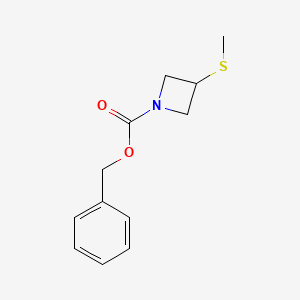
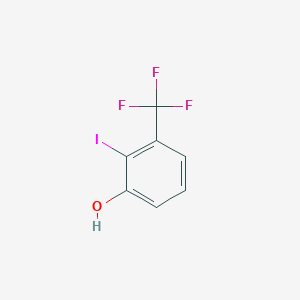
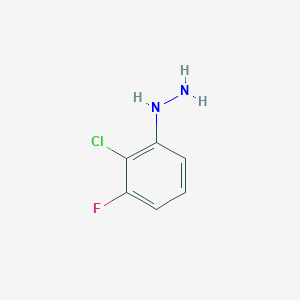
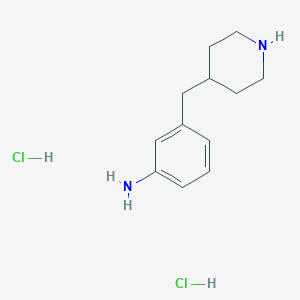
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)

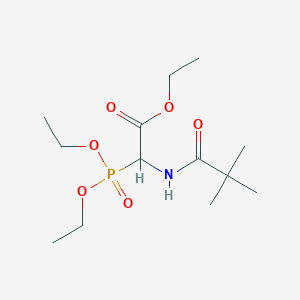
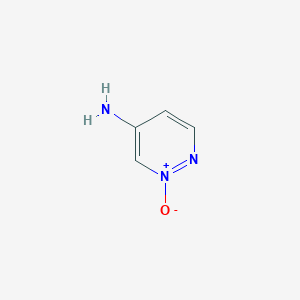
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
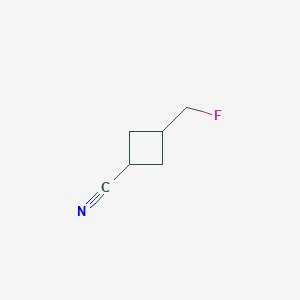

![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
